Ethyl [(3-fluoro-4-methylphenyl)amino](oxo)acetate
Overview
Description
Ethyl [(3-fluoro-4-methylphenyl)amino](oxo)acetate (EFMA) is a synthetic organic compound that has been used in various scientific research applications. It is a derivative of acetate, and is composed of carbon, hydrogen, oxygen, nitrogen, and fluorine atoms. EFMA has been found to possess a variety of biochemical and physiological effects, and has been used in laboratory experiments for a variety of purposes. In
Scientific Research Applications
Antibacterial Activity
Ethyl (3-fluoro-4-methylphenyl)aminoacetate and its analogs have been explored for their antibacterial properties. Research has shown that certain compounds with similar structures exhibit significant antibacterial activity. For instance, Egawa et al. (1984) synthesized compounds with amino- and hydroxy-substituted cyclic amino groups, showing promising antibacterial potential (Egawa et al., 1984).
Synthesis of Novel Series of α-Ketoamide Derivatives
El‐Faham et al. (2013) demonstrated the use of OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) in synthesizing a novel series of α-ketoamide derivatives. This method showed improved purity and yield over other techniques, underscoring the utility of related ethyl acetate compounds in chemical synthesis (El‐Faham et al., 2013).
Potential Anti-Cancer Agents
Compounds similar to Ethyl (3-fluoro-4-methylphenyl)aminoacetate have been investigated for their potential as anti-cancer agents. Riadi et al. (2021) synthesized a new derivative and evaluated its cytotoxic activity against various human cancer cell lines. This compound also exhibited potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating its potential as an effective anti-cancer agent (Riadi et al., 2021).
Characterization and Structural Analysis
Ethyl acetate derivatives have been the focus of various structural analysis and characterization studies. Sapnakumari et al. (2014) synthesized and characterized Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, providing detailed insights into its molecular structure (Sapnakumari et al., 2014).
Pharmaceutical Applications
The ethyl acetate derivatives have found applications in pharmaceutical research. For instance, Hayashi et al. (1998) developed Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, a potent and orally active fibrinogen receptor antagonist with potential therapeutic applications in antithrombotic treatment (Hayashi et al., 1998).
properties
IUPAC Name |
ethyl 2-(3-fluoro-4-methylanilino)-2-oxoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c1-3-16-11(15)10(14)13-8-5-4-7(2)9(12)6-8/h4-6H,3H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBJCBOMHDIITG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC(=C(C=C1)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl [(3-fluoro-4-methylphenyl)amino](oxo)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.